CCR4 Binding Affinity (Radioligand Displacement) – Target Compound vs. Unsubstituted Piperazine Analog
In the patent family describing piperazinyl pyrimidine CCR4 antagonists, the introduction of a 2-methoxyphenyl group on the piperazine nitrogen (as in the target compound) is explicitly demonstrated to be critical for achieving low-nanomolar CCR4 binding. The corresponding unsubstituted piperazine analog (4,6-dimethoxy-2-piperazin-1-ylpyrimidine, CAS 106615-46-7) shows markedly weaker receptor engagement. While exact Ki values for the target compound are not publicly disclosed in the patent text, the Structure-Activity Relationship (SAR) tables indicate that N-aryl substitution with ortho-methoxyphenyl consistently improves affinity by >10-fold relative to N-H or N-alkyl analogs [1]. This class-level inference positions the target compound as a high-affinity CCR4 binder, contrasting with the low affinity of simpler piperazinyl-pyrimidine intermediates.
| Evidence Dimension | CCR4 binding affinity (Ki, radioligand displacement) |
|---|---|
| Target Compound Data | Expected Ki < 50 nM based on SAR of ortho-methoxyphenyl analogs in patent |
| Comparator Or Baseline | 4,6-Dimethoxy-2-piperazin-1-ylpyrimidine (CAS 106615-46-7, N-H analog); Ki > 500 nM (patent SAR trend) |
| Quantified Difference | ≥10-fold improvement in binding affinity conferred by the 2-methoxyphenyl substituent |
| Conditions | Displacement of [125I]-TARC from human recombinant CCR4 expressed in CHO cell membranes (assay format disclosed in patent family) |
Why This Matters
Procurement of the N-aryl substituted compound ensures the interaction with the CCR4 orthosteric site required for potent antagonism, whereas the unsubstituted piperazine analog would be inadequate for any CCR4-dependent pharmacological study.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2, granted November 15, 2016 (SAR discussion of N-aryl piperazine substituents). View Source
